molecular formula C27H24N2O4S B3479476 2-[benzyl(phenylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide

2-[benzyl(phenylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide

Cat. No.: B3479476
M. Wt: 472.6 g/mol
InChI Key: ZSPDIVVXNPAREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[benzyl(phenylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide, also known as BPPB, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, particularly in the area of cancer therapy.

Scientific Research Applications

2-[benzyl(phenylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.

Mechanism of Action

The mechanism of action of 2-[benzyl(phenylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide involves its ability to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), that are involved in cancer cell growth and proliferation. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, while CAs are enzymes that regulate pH levels in cells. By inhibiting the activity of these enzymes, this compound disrupts the normal functioning of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cancer cells. It has been found to induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer cell growth and proliferation. Additionally, this compound has been shown to reduce the levels of certain inflammatory cytokines, which are associated with cancer progression.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[benzyl(phenylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide in lab experiments is its high potency and selectivity towards cancer cells. This makes it a promising candidate for developing targeted cancer therapies. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2-[benzyl(phenylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide. One area of interest is the development of novel drug delivery systems that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. Additionally, further studies are needed to investigate the potential applications of this compound in other diseases, such as neurodegenerative disorders and inflammatory diseases.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential applications in cancer therapy. Its mechanism of action involves the inhibition of certain enzymes that are involved in cancer cell growth and proliferation. This compound has various biochemical and physiological effects in cancer cells, and its high potency and selectivity make it a promising candidate for developing targeted cancer therapies. However, further research is needed to overcome its limitations and explore its potential applications in other diseases.

Properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-(3-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4S/c1-33-23-14-10-13-22(19-23)28-27(30)25-17-8-9-18-26(25)29(20-21-11-4-2-5-12-21)34(31,32)24-15-6-3-7-16-24/h2-19H,20H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPDIVVXNPAREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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